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Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular

cascade that governs essential cellular processes, including proliferation, growth, survival, and

motility.[1][2] Its frequent dysregulation and overactivation in a wide array of human cancers

have established it as a key target for therapeutic intervention.[1][3]

Wortmannin, a natural fungal metabolite, was one of the first identified potent, irreversible

inhibitors of PI3K. It functions by covalently binding to a conserved lysine residue within the

ATP-binding site of the PI3K catalytic subunit.[4][5] Despite its utility as a research tool,

wortmannin's clinical development has been hampered by significant limitations, including poor

stability, unfavorable pharmacokinetics, and in vivo toxicity.[5][6] These challenges spurred the

development of semi-synthetic derivatives designed to retain the potent inhibitory mechanism

while improving drug-like properties.

PX-866 (also known as Sonolisib) emerged from these efforts as a promising wortmannin

analogue.[7][8] It is a biologically stable, irreversible pan-PI3K inhibitor with an improved

toxicity profile and enhanced stability compared to its parent compound.[5][7][9] This guide

provides an in-depth technical overview of PX-866, covering its chemical properties,

mechanism of action, preclinical and clinical data, and key experimental protocols for its

evaluation.
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PX-866 is a semi-synthetic viridin derived from wortmannin. The key structural modification

involves the aminolysis of the electrophilic furan ring of wortmannin with diallylamine.[8] This

change is critical for improving the compound's stability and toxicological profile while

preserving its irreversible binding to PI3K.[5]

Table 1: Chemical Properties of PX-866

Property Value Reference(s)

IUPAC Name

(1S,4E,10R,11R,13S,14R)-[4-

diallylaminomethylene-6-

hydroxy-1-methoxymethyl-

10,13-dimethyl-3,7,17-trioxo-

1,3,4,7,10,11,12,13,14,15,16,1

7-dodecahydro-2-oxa-

cyclopenta[a]phenanthren-11-

yl ester) acetic acid

[10][11]

Synonyms Sonolisib, PX866 [12]

CAS Number 502632-66-8 [13][14]

Molecular Formula C₂₉H₃₅NO₈ [13][14]

Molecular Weight 525.6 g/mol [13][14]

Solubility

Soluble in DMSO, DMF, and

Ethanol. Poorly soluble in

water.

[14][15]

The synthesis of PX-866 from wortmannin is a direct modification. A more complex, multi-step

synthesis has been reported for an iodinated analogue of PX-866, which involves treating an

intermediate of iodo-wortmannin with diallyl amine.[4][16]
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Fig 1. Synthesis of PX-866 from Wortmannin.

Mechanism of Action
PX-866 is a potent, irreversible, broad-spectrum (pan-isoform) inhibitor of class I PI3-kinases.

[9][10] Similar to wortmannin, it exerts its inhibitory effect by covalently binding to the highly

conserved Lys-802 residue in the catalytic site of the p110α subunit.[7] This irreversible binding

blocks the kinase's ability to phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate

(PIP2), thereby preventing the generation of the second messenger phosphatidylinositol 3,4,5-

trisphosphate (PIP3).[2][11]

The inhibition of PIP3 production prevents the recruitment and activation of downstream

effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][17]

The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of

tumor cell growth, proliferation, survival, and motility.[7][18] Studies have shown that treatment

with PX-866 results in a sustained loss of Akt phosphorylation (p-Akt), which is more durable

than that observed with wortmannin, likely due to PX-866's greater chemical stability.[6][18]
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Fig 2. PX-866 Inhibition of the PI3K/Akt/mTOR Pathway.
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Preclinical Data
In Vitro Activity
PX-866 demonstrates potent inhibitory activity against purified PI3K enzymes, with a tenfold

lower IC₅₀ than wortmannin against the p110α isoform.[6] Its activity extends to other class I

isoforms, making it a pan-inhibitor.[19] In cellular assays, PX-866 effectively inhibits PI3K

signaling, as measured by the reduction of phospho-Ser473-Akt levels.[10] A notable finding is

that PX-866 is significantly more potent at inhibiting the growth of cancer cells cultured as

three-dimensional (3D) spheroids compared to traditional monolayers, suggesting that 3D

models may be more predictive of in vivo efficacy for PI3K inhibitors.[6][18] Beyond inhibiting

proliferation, PX-866 has been shown to suppress cancer cell motility and invasion and induce

autophagy.[7][20]

Table 2: In Vitro Inhibitory Potency of PX-866 vs. Wortmannin

Target PX-866 IC₅₀ Wortmannin IC₅₀ Reference(s)

Purified PI3K (p110α) 0.1 nM 1.2 nM [6]

PI3K Signaling (p-Akt

in HT-29 cells)
20 nM Not Reported [10]

PI3K (p110δ) 2.9 nM Not Reported [19]

PI3K (p120γ) 1.0 nM Not Reported [19]

mTOR 3.1 µM Not Reported [21]

In Vivo Activity and Pharmacokinetics
In animal models, PX-866 has shown significant single-agent antitumor activity in xenografts of

various cancers, including ovarian, lung, and glioblastoma.[7][10] It effectively inhibits the

PI3K/Akt/mTOR pathway in tumors, and this inhibition can be sustained for over 48 hours after

oral administration.[10] Furthermore, PX-866 has been shown to potentiate the antitumor

effects of both cisplatin and radiation therapy.[10][22]

Pharmacokinetic studies in mice revealed that PX-866 is subject to first-pass metabolism, with

sequential N-deallylation.[10][22] Despite a relatively short plasma half-life, its irreversible
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binding mechanism allows for prolonged target inhibition within the tumor.[10]

Table 3: Pharmacokinetic Parameters of PX-866 in Mice (10 mg/kg i.v. dose)

Parameter Value Reference(s)

Half-life (t½) 18 minutes [10][22]

Plasma Clearance (Cl) 360 mL/min/kg [10][22]

Area Under the Curve (AUC) 27.7 min*µg/mL [22]

Oral Bioavailability ~1% [22]

Clinical Development
PX-866 has been evaluated in multiple Phase I and II clinical trials in patients with advanced

solid tumors.

A first-in-human Phase I study established the maximum tolerated dose (MTD) to be 12 mg for

an intermittent dosing schedule and 8 mg for a continuous daily dosing schedule.[23][24] The

most common dose-limiting toxicities (DLTs) were gastrointestinal, primarily diarrhea, and

elevated liver transaminases.[23][24] In this study, prolonged stable disease was observed in a

significant portion of patients, particularly on the continuous dosing schedule.[24]

Phase II trials have explored PX-866 as a single agent in recurrent glioblastoma and

castration-resistant prostate cancer, and in combination with cetuximab for head and neck

cancer.[25][26][27] In the glioblastoma trial, the primary endpoint of objective response was

met by only a small fraction of patients, and many discontinued treatment due to disease

progression or toxicity.[25][27] The trial in prostate cancer showed more promise, meeting its

primary endpoint with 32% of patients achieving progression-free survival at 12 weeks.[27] The

combination trial with cetuximab did not demonstrate an improvement in progression-free

survival compared to cetuximab alone.[26]

Table 4: Summary of Key Clinical Trial Data for PX-866
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Trial
Phase

Cancer
Type(s)

Dosing
Schedule

MTD Key DLTs
Best
Respons
e

Referenc
e(s)

Phase I

Advanced

Solid

Tumors

Intermittent

(5/7 days

for 2 wks)

12 mg/day

Grade 3

Diarrhea,

Grade 3

AST

Elevation

Stable

Disease

(22%)

[23][24]

Phase I

Advanced

Solid

Tumors

Continuous

(daily)
8 mg/day

Grade 3

Diarrhea,

Grade 3

AST

Elevation

Stable

Disease

(53%)

[23][24]

Phase II

Recurrent

Glioblasto

ma

Continuous

(daily)
8 mg/day

Liver

Enzyme

Elevation,

Allergic

Reaction

Limited

Activity
[25]

Phase II

Castration-

Resistant

Prostate

Cancer

Not

Specified

Not

Specified

Not

Specified

32% PFS

at 12

weeks

[27]

Phase II

Head and

Neck

Squamous

Cell

Carcinoma

(with

Cetuximab)

Continuous

(daily)
8 mg/day

Not

Specified

No

improveme

nt over

Cetuximab

alone

[26]

Experimental Protocols
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In Vitro PI3K Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This protocol describes a common high-throughput method to determine the IC₅₀ value of a

PI3K inhibitor.[28][29] The assay measures the production of PIP3, the product of the PI3K

reaction.

Methodology:

Compound Preparation: Prepare a serial dilution of PX-866 in DMSO. Further dilute in the

assay buffer.

Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a

384-well low-volume plate.

Enzyme Addition: Add recombinant PI3K enzyme (e.g., p110α/p85α) to each well.

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and

ATP to each well.

Incubation: Incubate for 60 minutes at room temperature to allow PIP3 production.

Detection: Stop the reaction by adding the HTRF detection reagents (e.g., a biotin-tagged

PIP3-binding protein and a europium cryptate-labeled anti-tag antibody).

Signal Reading: After a final incubation period, read the HTRF signal on a compatible plate

reader. The signal is inversely proportional to the amount of PIP3 produced.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.
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Fig 3. Workflow for an In Vitro PI3K Kinase (HTRF) Assay.
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Western Blotting for Phospho-Akt (Ser473)
This method is used to confirm the cellular activity of PX-866 by measuring the inhibition of a

key downstream node in the PI3K pathway.

Methodology:

Cell Culture and Treatment: Plate cancer cells (e.g., U87 glioblastoma, HT-29 colon cancer)

and allow them to adhere overnight. Treat cells with various concentrations of PX-866 or

vehicle for a specified time (e.g., 2-24 hours).

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour.

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473)

overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and

visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or

GAPDH) to normalize the phospho-Akt signal. Quantify band intensity to determine the dose-

dependent inhibition of Akt phosphorylation.

3D Spheroid Growth Assay
This assay assesses the cytostatic or cytotoxic effects of PX-866 in a more physiologically

relevant in vitro model.[6]

Methodology:

Spheroid Formation: Seed cancer cells in ultra-low attachment plates (e.g., Corning

Spheroid Microplates) in a suitable medium. Allow cells to aggregate and form spheroids

over 2-4 days.

Treatment: Once spheroids have formed, add PX-866 at various concentrations to the

culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g.,

doxorubicin).

Growth Monitoring: At regular intervals (e.g., Day 0, 2, 4, 6), capture brightfield images of the

spheroids using an inverted microscope.

Data Acquisition: Measure the major and minor diameters of each spheroid using image

analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume =

(length × width²)/2.

Data Analysis: Plot the change in spheroid volume over time for each treatment condition to

determine the growth-inhibitory effects of PX-866. Cell viability can be assessed at the end of

the experiment using a lactate dehydrogenase (LDH) release assay or a 3D-compatible cell

viability reagent (e.g., CellTiter-Glo 3D).[6]

Conclusion
PX-866 represents a significant advancement over its parent compound, wortmannin, offering

improved stability and a better safety profile while retaining potent, irreversible pan-PI3K

inhibition.[6][9] Preclinical studies robustly demonstrated its antitumor activity, both as a single

agent and in combination with other therapies.[10] However, its translation to the clinic has
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yielded mixed results, with modest single-agent efficacy in several tumor types.[25][26] The

challenges encountered during its clinical development underscore the complexity of targeting

the PI3K pathway, including the presence of feedback loops and parallel resistance pathways.

[5] Despite these hurdles, PX-866 remains a valuable tool for researching PI3K signaling, and

the lessons learned from its development continue to inform the design and application of next-

generation PI3K pathway inhibitors. and the lessons learned from its development continue to

inform the design and application of next-generation PI3K pathway inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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